molecular formula C7H8IN B1504611 2-Iodo-3,5-dimethylpyridine CAS No. 445373-09-1

2-Iodo-3,5-dimethylpyridine

Cat. No.: B1504611
CAS No.: 445373-09-1
M. Wt: 233.05 g/mol
InChI Key: OWXJYWLFQZDFQK-UHFFFAOYSA-N
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Description

2-Iodo-3,5-dimethylpyridine is an organic compound with the molecular formula C7H8IN. It is a derivative of pyridine, featuring an iodine atom at the second position and two methyl groups at the third and fifth positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-3,5-dimethylpyridine can be synthesized through several methods. One common approach involves the iodination of 3,5-dimethylpyridine using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl). The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3,5-dimethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the iodine atom.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield this compound N-oxide.

  • Reduction: Reduction of the iodine atom can produce 2-hydroxy-3,5-dimethylpyridine.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

2-Iodo-3,5-dimethylpyridine is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its iodine atom makes it a useful reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Iodo-3,5-dimethylpyridine exerts its effects depends on the specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-iodopyridine

  • 3-iodopyridine

  • 4-iodopyridine

  • 2,6-dimethylpyridine

  • 3,5-dimethylpyridine

Properties

IUPAC Name

2-iodo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXJYWLFQZDFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698557
Record name 2-Iodo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445373-09-1
Record name 2-Iodo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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